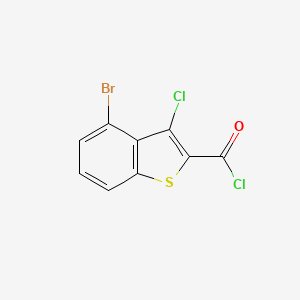

4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

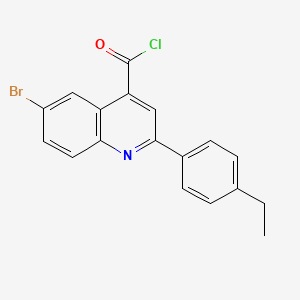

“4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride” is a chemical compound with the CAS Number: 1160249-22-8 . It has a molecular weight of 311.01 . The IUPAC name for this compound is 4-bromo-3-chloro-1H-1lambda3-benzo[b]thiophene-2-carbonyl chloride .

Molecular Structure Analysis

The InChI code for “4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride” is 1S/C9H4BrCl2OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3,14H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.01 . It is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anti-Inflammatory Agents

The thiophene nucleus, which is part of the structure of 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, has been reported to possess anti-inflammatory properties . This compound can be utilized in the synthesis of new molecules that target inflammation-related pathways, potentially leading to the development of novel anti-inflammatory drugs.

Antipsychotic Drug Development

Substituted thiophenes are known to exhibit antipsychotic effects . Research into 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride could lead to the creation of new antipsychotic medications that help manage symptoms of mental health disorders such as schizophrenia.

Anti-Arrhythmic Compounds

The unique structure of thiophene derivatives has been linked to anti-arrhythmic activity . By studying 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, scientists can explore new treatments for irregular heart rhythms.

Antifungal Applications

Thiophene compounds have demonstrated effectiveness against fungal infections . The bromo and chloro substituents on the benzothiophene ring may enhance this activity, making 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride a candidate for antifungal drug synthesis.

Antioxidant Properties

Research indicates that thiophene derivatives can act as antioxidants . This suggests that 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride might be used in the development of treatments aimed at reducing oxidative stress in cells.

Estrogen Receptor Modulation

Some thiophene derivatives are known to modulate estrogen receptors . This property can be harnessed in the design of selective estrogen receptor modulators (SERMs), which have applications in treating hormone-related conditions.

Anti-Mitotic Activity

The structural framework of thiophenes has shown potential in disrupting cell division . This makes 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride a compound of interest for anti-cancer research, particularly in the synthesis of agents that can inhibit tumor growth.

Kinase Inhibition

Thiophene derivatives have been identified as kinase inhibitors . Kinases are enzymes that play a crucial role in many cellular processes, and their inhibition can lead to the development of targeted therapies for diseases like cancer.

Each of these applications represents a distinct field of research where 4-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride can contribute significantly. Ongoing studies and experiments will further elucidate the potential of this compound in these areas. The information provided here is based on the current understanding of thiophene derivatives and their applications in scientific research .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl2OS/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAGCTPOQVVPJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=C(S2)C(=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501214310 |

Source

|

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160249-22-8 |

Source

|

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzo[b]thiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501214310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)

![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)

![6-Bromobenzo[d]thiazole-2-sulfonic acid](/img/structure/B1372804.png)

![2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone](/img/structure/B1372809.png)